

Solubility of 4-Iodophenylacetic acid in different organic solvents

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Compound of Interest

Compound Name: 4-Iodophenylacetic acid

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Solubility Profile of 4-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **4-Iodophenylacetic acid** in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and analytical method development. Due to the limited availability of direct quantitative solubility data for **4-Iodophenylacetic acid** in the public domain, this guide combines available information on closely related halophenylacetic acids with established experimental protocols to provide a comprehensive resource.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For **4-Iodophenylacetic acid**, the presence of a polar carboxylic acid group and a larger, more polarizable iodophenyl group suggests a degree of solubility in both polar and some non-polar organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for **4-Iodophenylacetic acid** is not readily available in published literature, data for analogous compounds, 4-chlorophenylacetic acid and 4-bromophenylacetic acid, can provide valuable insights into its expected solubility behavior. The following table summarizes this information and provides an estimated solubility profile for **4-Iodophenylacetic acid**.

Solvent	4-Chlorophenylacetic Acid	4-Bromophenylacetic Acid	4-Iodophenylacetic Acid (Estimated)
Methanol	Soluble (10% solution) [1]	Soluble	Likely Soluble
Ethanol	Soluble (100 mg/mL) [2]	Soluble (5%)	Likely Soluble
Acetone	Data not available	Data not available	Likely Soluble
Ethyl Acetate	Data not available	Data not available	Likely Soluble
Dichloromethane	Data not available	Data not available	Likely Moderately Soluble
Toluene	Data not available	Data not available	Likely Sparingly Soluble
Hexane	Data not available	Data not available	Likely Insoluble

Note: The estimations for **4-Iodophenylacetic acid** are based on the trend of increasing molecular weight and polarizability from chlorine to iodine, which may influence intermolecular interactions and, consequently, solubility. Experimental verification is highly recommended.

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid is the isothermal shake-flask method.[3][4] This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

Objective: To determine the saturation solubility of **4-Iodophenylacetic acid** in a selected organic solvent at a constant temperature.

Materials:

- **4-Iodophenylacetic acid** (solid)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

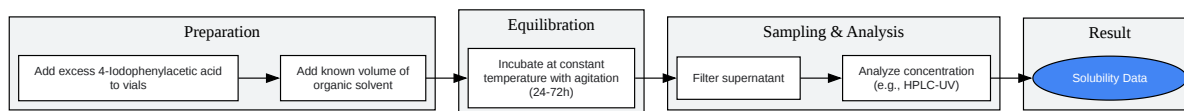
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **4-Iodophenylacetic acid** to a series of vials. A visual excess of solid should remain at the bottom of the vial.
 - Accurately add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
- Analysis:
 - Prepare a series of standard solutions of **4-Iodophenylacetic acid** of known concentrations in the same solvent.
 - Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
 - HPLC-UV: A C18 column is typically suitable for the separation of phenylacetic acid derivatives. The mobile phase composition will depend on the solvent used. Detection is usually performed at the λ_{max} of **4-Iodophenylacetic acid**.
 - UV-Vis Spectrophotometry: The absorbance of the filtered sample is measured at the λ_{max} of **4-Iodophenylacetic acid** in the chosen solvent.
- Data Calculation:
 - Construct a calibration curve from the analytical data of the standard solutions.
 - Determine the concentration of **4-Iodophenylacetic acid** in the filtered sample using the calibration curve.
 - The calculated concentration represents the solubility of **4-Iodophenylacetic acid** in the specific solvent at the experimental temperature.

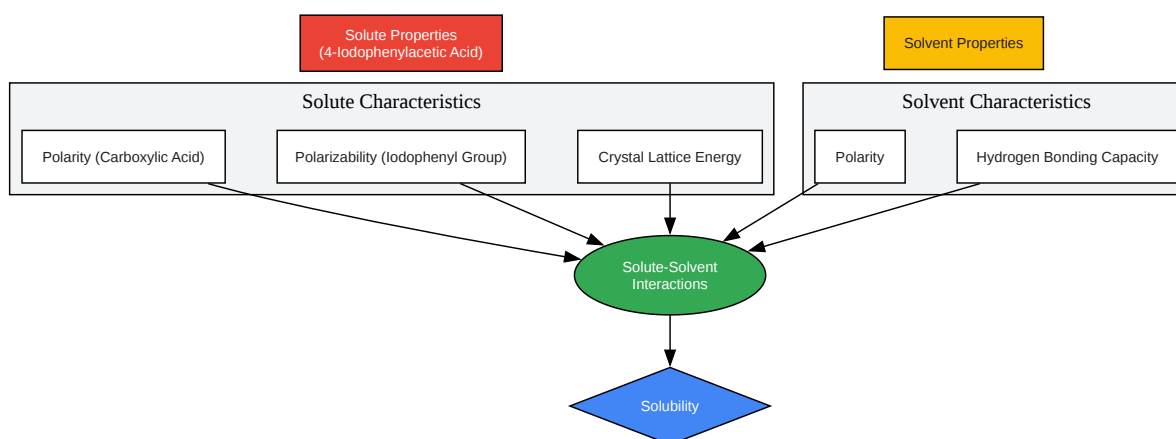
Mandatory Visualizations

To further elucidate the experimental and logical processes involved in determining and understanding the solubility of **4-Iodophenylacetic acid**, the following diagrams are provided.



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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.



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Caption: Factors Influencing the Solubility of **4-Iodophenylacetic Acid**.

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